![molecular formula C12H16ClNO3S B14939297 4-[(4-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14939297.png)
4-[(4-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine is an organic compound with the molecular formula C12H16ClNO3S This compound is characterized by the presence of a morpholine ring substituted with a 4-chlorophenylsulfonyl group and two methyl groups It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed and purified. This method allows for better control of reaction conditions and can be scaled up to produce large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-[(4-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Bromophenyl)sulfonyl]-2,6-dimethylmorpholine: Similar structure but with a bromine atom instead of chlorine.
4-[(4-Methylphenyl)sulfonyl]-2,6-dimethylmorpholine: Similar structure but with a methyl group instead of chlorine.
4-[(4-Fluorophenyl)sulfonyl]-2,6-dimethylmorpholine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
4-[(4-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the sulfonyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C12H16ClNO3S |
|---|---|
Poids moléculaire |
289.78 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C12H16ClNO3S/c1-9-7-14(8-10(2)17-9)18(15,16)12-5-3-11(13)4-6-12/h3-6,9-10H,7-8H2,1-2H3 |
Clé InChI |
JGMPAFWQQADXMO-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


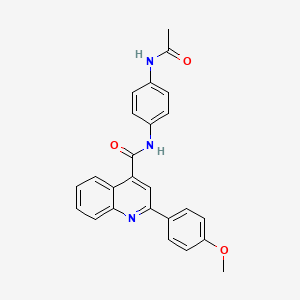
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14939222.png)
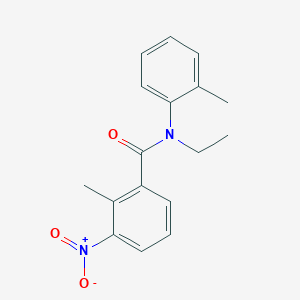
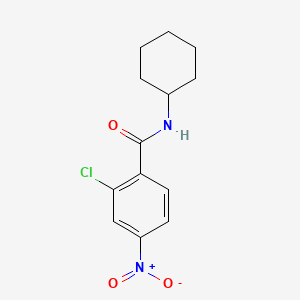
![N-{(E)-[(2-bromophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-chloro-5-nitrobenzamide](/img/structure/B14939250.png)
![N-(3-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14939257.png)
![(1E)-1-[(4-chlorophenyl)imino]-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B14939263.png)
![(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile](/img/structure/B14939269.png)
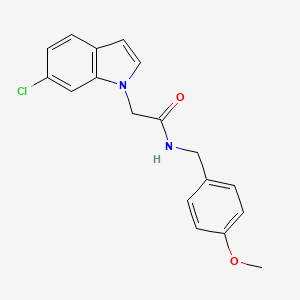
![(4,6-Dimethyl-pyrimidin-2-yl)-[2-(4-ethyl-phenyl)-2-oxo-ethyl]-cyanamide](/img/structure/B14939303.png)
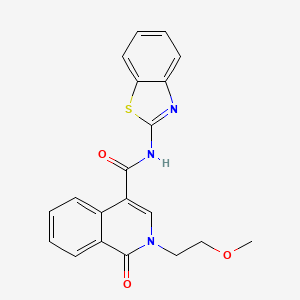
![2-[3-(1H-indol-3-yl)propyl]-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14939309.png)
![5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14939316.png)
![2-(2-chlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14939322.png)
